7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
“7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one” is a synthetic compound that belongs to the class of benzofuran derivatives . It has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14O2/c1-12(2,3)9-6-4-5-8-10(13)7-14-11(8)9/h4-7,13H,1-3H3 . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The predicted density of “this compound” is 1.101±0.06 g/cm3 . The predicted boiling point is 302.8±42.0 °C . The compound is in powder form .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 7-Tert-butyl-2,3-dihydro-1-benzofuran-3-one, have shown strong biological activities such as anti-tumor . Some substituted benzofurans have demonstrated dramatic anti-cancer activities . For example, compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds are known for their antibacterial properties . They can inhibit the growth of bacteria, making them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Activity
Benzofuran compounds also exhibit anti-oxidative activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Cancer Agents
Benzofuran derivatives have been developed and utilized as anti-cancer agents . They can interfere with the synthesis of DNAs to inhibit the proliferation and metastasis of tumor cells .
Drug Prospects
Benzofuran compounds are potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
Chemical Synthesis
Benzofuran compounds are used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years .
Biological Activities and Structures
The relationship between the bioactivities and structures of benzofuran derivatives has been studied . This research can guide the design and synthesis of new benzofuran compounds with improved biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Mode of Action
It’s known that certain benzofurans can interact with various types of cancer cells, leading to inhibition of cell growth .
Biochemical Pathways
It’s known that certain benzofurans can inhibit the growth of various types of cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Certain benzofurans have been shown to inhibit the growth of various types of cancer cells , suggesting that they may induce cell cycle arrest or apoptosis.
properties
IUPAC Name |
7-tert-butyl-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)9-6-4-5-8-10(13)7-14-11(8)9/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYMMGKQVMBIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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